alpha-Cyclopentylmandelic acid, (+)-

Catalog No.
S3349630
CAS No.
64471-45-0
M.F
C13H16O3
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Cyclopentylmandelic acid, (+)-

CAS Number

64471-45-0

Product Name

alpha-Cyclopentylmandelic acid, (+)-

IUPAC Name

(2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t13-/m0/s1

InChI Key

WFLUEQCOAQCQLP-ZDUSSCGKSA-N

SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O

Isomeric SMILES

C1CCC(C1)[C@@](C2=CC=CC=C2)(C(=O)O)O

alpha-Cyclopentylmandelic acid, (+)- has the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol. It appears as a white to beige powder and has a melting point ranging from 144°C to 150°C . This compound is known for its chirality, with the (+) designation indicating its specific optical activity.

*Limited data exists on the safety profile of α-CPMA.*As a general precaution for organic acids, it is advisable to handle the compound with gloves and in a well-ventilated area to avoid irritation or contact dermatitis [].

Typical of carboxylic acids and alcohols. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: Can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and organic synthesis.

alpha-Cyclopentylmandelic acid exhibits notable biological activities. It has been studied for its potential as an antibacterial agent and may have implications in treating various infections . Additionally, it has been investigated for its role in proteomics research, suggesting potential applications in understanding protein interactions and functions.

The synthesis of alpha-Cyclopentylmandelic acid can be achieved through several methods:

  • Starting Materials: Typically synthesized from cyclopentyl derivatives of mandelic acid.
  • Reagents: Common reagents include acetic anhydride or thionyl chloride for acylation reactions.
  • Catalysts: Acid or base catalysts may be employed to facilitate the reaction.

A common synthetic route involves the condensation of cyclopentylacetaldehyde with mandelic acid under controlled conditions to yield alpha-Cyclopentylmandelic acid .

alpha-Cyclopentylmandelic acid finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in drug development due to its biological activity.
  • Research: Employed in biochemical studies, particularly in proteomics .
  • Chemical Synthesis: Acts as a building block for synthesizing more complex organic compounds.

Studies on alpha-Cyclopentylmandelic acid's interactions reveal its potential effects on biological systems. Research indicates that it may interact with specific enzymes or receptors, influencing metabolic pathways. Understanding these interactions is crucial for developing therapeutic agents and predicting side effects.

alpha-Cyclopentylmandelic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Mandelic AcidC9H10O3Lacks cyclopentyl group; used primarily in dermatology.
Phenylacetic AcidC8H8O2Simpler structure; used in the synthesis of penicillin.
alpha-Methylphenylacetic AcidC11H14O2Contains a methyl group; used in various synthetic applications.

While these compounds share functional groups typical of carboxylic acids, alpha-Cyclopentylmandelic acid's unique cyclopentyl group contributes to its distinct biological properties and potential applications.

Grignard Reaction-Based Approaches for Racemic Mixture Production

The Grignard reaction remains a cornerstone for synthesizing racemic α-cyclopentylmandelic acid. A well-documented method involves the nucleophilic addition of cyclopentylmagnesium bromide to benzoylformic acid in anhydrous diethyl ether. Cyclopentylmagnesium bromide (0.2 mol) is added dropwise to benzoylformic acid (0.1 mol) at 0°C, followed by stirring at 0°C for 30 minutes and room temperature for 24 hours. Post-reaction workup includes acidification with 1 N HCl, ether extraction, and potassium carbonate treatment to isolate the crude product. Final purification via aqueous washing yields racemic α-cyclopentylmandelic acid as needle-like crystals (36.4% yield, m.p. 153–154°C).

Critical parameters for this reaction include:

  • Temperature control: Maintaining 0°C during reagent addition minimizes side reactions.
  • Solvent purity: Anhydrous ether prevents quenching of the Grignard reagent.
  • Stoichiometry: A 2:1 molar ratio of Grignard reagent to benzoylformic acid ensures complete conversion.

Table 1: Grignard Reaction Conditions and Outcomes

ParameterValue
ReagentCyclopentylmagnesium bromide
SubstrateBenzoylformic acid
SolventAnhydrous diethyl ether
Temperature0°C (initial), 20°C (final)
Reaction time24.5 hours
Yield36.4%
Product characterization1H NMR (CDCl3): δ 1.28–1.72 (m, 8H), 2.93 (p, 1H), 7.26–7.67 (m, 5H)

This method efficiently produces racemic mixtures but lacks stereoselectivity, necessitating downstream enantioseparation.

Continuous-Flow Lithiation-Oxidation Strategies for Scalable Synthesis

While batch Grignard reactions dominate current synthesis protocols, continuous-flow lithiation-oxidation presents a potential avenue for scalable production. Traditional methods rely on discrete steps for lithiation of cyclopentyl precursors and subsequent oxidation to form the ketone intermediate. However, no specific data on continuous-flow applications for α-cyclopentylmandelic acid were identified in the provided sources. Future research could explore:

  • Microreactor systems: Enhancing heat transfer and reaction uniformity.
  • In-line quenching: Immediate stabilization of reactive intermediates.
  • Process intensification: Reducing solvent volumes and reaction times.

The absence of reported continuous-flow methodologies underscores the need for innovation in this domain.

Stereochemical Control in Nucleophilic Addition Reactions

Stereoselective synthesis of α-cyclopentylmandelic acid enantiomers remains challenging due to the planar sp²-hybridized carbonyl carbon in benzoylformic acid. The Grignard approach described in Section 1.1 produces racemic mixtures, as the nucleophilic attack occurs equally on both faces of the ketone. Enantioseparation via high-performance liquid chromatography (HPLC) with chiral mobile phases, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), achieves baseline resolution (R > 1.5) of enantiomers.

Key factors influencing stereochemical outcomes in synthesis include:

  • Chiral auxiliaries: Unreported in current methods but theoretically applicable to bias nucleophilic addition.
  • Asymmetric catalysis: Potential use of organocatalysts to induce enantioselectivity, though no examples were found.
  • Inherent substrate symmetry: The prochiral nature of benzoylformic acid necessitates external chiral influences for stereocontrol.

Solvent System Optimization in Ketone Intermediate Formation

Solvent selection critically impacts the stability and reactivity of intermediates in α-cyclopentylmandelic acid synthesis. Diethyl ether, employed in the Grignard reaction, provides a balance between reagent solubility and low polarity, minimizing premature proton transfer. Alternatives such as tetrahydrofuran (THF) could increase reaction rates due to higher boiling points but risk side reactions with sensitive organometallics.

Table 2: Solvent Properties and Their Impact on Reaction Efficiency

SolventDielectric ConstantBoiling Point (°C)Suitability for Grignard Reactions
Diethyl ether4.334.6High (prevents side reactions)
THF7.566Moderate (risk of polymerization)
Toluene2.4110.6Low (poor solubility of reagents)

Optimization studies suggest that maintaining anhydrous conditions and avoiding protic solvents are paramount for high yields.

Alpha-Cyclopentylmandelic acid serves as a critical pharmaceutical intermediate in the synthesis of glycopyrrolate, a long-acting competitive cholinergic muscarinic receptor antagonist. The compound demonstrates similar affinity to muscarinic receptor subtypes M1 to M5, with its long duration of action attributed to slow dissociation kinetics from the M3 receptor, which is prevalent in the lower respiratory tract [1] [2].

The optimization of glycopyrrolate synthesis pathways has evolved significantly, with traditional batch processes being enhanced through continuous-flow methodologies. The conventional Grignard-based synthesis involves the reaction of cyclopentylmagnesium bromide with benzoylformic acid in anhydrous diethyl ether at temperatures ranging from 0°C to room temperature. This process typically requires 24.5 hours of reaction time and yields approximately 36.4% of racemic cyclopentylmandelic acid [3]. The reaction mechanism proceeds through nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by protonation to form the tertiary alcohol functionality characteristic of mandelic acid derivatives.

Recent advances in continuous-flow synthesis have demonstrated substantial improvements in both efficiency and yield. The telescoped flow process utilizes a multistep approach consisting of direct α-lithiation followed by hydroxylation through aerobic oxidation [4]. This methodology employs n-hexyllithium as a cost-effective and industrially safe base, forming a di-lithium enolate intermediate that undergoes subsequent hydroxylation with molecular oxygen under homogeneous and mild conditions at atmospheric pressure and room temperature. The continuous-flow process achieves a 65% solution Nuclear Magnetic Resonance yield, with 50% isolated yield after recrystallization, representing a significant improvement over traditional batch processes [4].

The optimization of reaction parameters has revealed critical factors affecting product yield and purity. Reactor residence time and temperature emerge as the most significant variables influencing reaction success, with computational fluid dynamics simulations showing strong correlation with experimental results. At low residence times, absolute differences in product yield can be as low as 2.4%, while at high residence times, differences may reach up to 19.1% [5]. These findings have enabled the development of predictive models for process optimization, reducing the need for extensive experimental screening.

Temperature control represents a particularly crucial aspect of pathway optimization. The exothermic nature of the organolithium reactions requires precise thermal management to prevent decomposition of intermediates and ensure reproducible yields. Advanced reactor designs incorporating microreactor technology have demonstrated enhanced heat transfer capabilities, enabling better temperature control and improved reaction selectivity [4].

Esterification Kinetics with Quaternary Ammonium Derivatives

The esterification of alpha-cyclopentylmandelic acid with quaternary ammonium derivatives represents a fundamental step in glycopyrrolate synthesis, involving complex kinetic mechanisms that significantly influence overall process efficiency. The reaction proceeds through a phase-transfer catalysis mechanism, where quaternary ammonium salts facilitate the transport of anionic species between aqueous and organic phases [6] [7].

Kinetic studies have revealed that the esterification follows a consecutive first-order mechanism of the general type A → R → S, where the rate-determining step involves the formation of ion-pair complexes between the carboxylate anion and quaternary ammonium cation [6]. The reaction rate demonstrates linear dependence on catalyst concentration up to 12 mol% relative to the substrate, beyond which the rate becomes constant and independent of catalyst amount [6].

The choice of quaternary ammonium catalyst significantly impacts reaction kinetics, with counter-anion reactivity following the order Cl⁻ > Br⁻ > I⁻ > HSO₄⁻ [6]. Tetrabutylammonium bromide exhibits the highest catalytic activity, with activation energies for the consecutive reaction steps measured at approximately 21 kcal/mol. The superior performance of bromide-containing catalysts is attributed to their optimal balance of nucleophilicity and leaving group ability in the esterification mechanism.

The formation of quaternary ammonium-carboxylate complexes occurs through electrostatic interactions, with the lipophilic nature of the ammonium cation facilitating extraction into the organic phase. The extraction constant for tetrabutylammonium cations demonstrates that increasing the number of atoms surrounding the central nitrogen enhances lipophilic properties, thereby improving phase-transfer efficiency [7]. This relationship directly correlates with catalytic activity, as more effective phase transfer results in higher concentrations of reactive species in the organic phase.

Temperature effects on esterification kinetics show Arrhenius behavior, with activation energies ranging from 21.0 to 23.2 kcal/mol depending on the specific quaternary ammonium catalyst employed [6]. The relatively similar activation energies for different catalysts suggest that the rate-determining step involves similar transition states, with variations primarily attributed to differences in pre-exponential factors related to catalyst-substrate binding affinity.

Solvent effects play a crucial role in esterification kinetics, with polar aprotic solvents generally favoring ion-pair formation and enhancing reaction rates. The presence of protic solvents can compete for hydrogen bonding interactions with the carboxyl group, potentially reducing the effectiveness of quaternary ammonium catalysis. Optimization studies have identified solvent systems that maximize both reaction rate and product selectivity while minimizing side reactions that could lead to impurity formation.

Purification Challenges in Anticholinergic Drug Manufacturing

The purification of alpha-cyclopentylmandelic acid and its derivatives presents several unique challenges in anticholinergic drug manufacturing, primarily due to the presence of structurally similar impurities and the polar nature of the quaternary ammonium functionality in the final products [8] [9]. Traditional purification methods often prove inadequate for achieving the high purity standards required for pharmaceutical applications, necessitating the development of advanced separation techniques.

Protein impurities represent a significant challenge in the purification process, particularly when biological systems are employed in upstream synthesis steps. The highly polar characteristics of quaternary ammonium groups complicate traditional liquid-liquid extraction methods, often requiring the addition of ion-pairing agents such as heptafluorobutyric acid to facilitate organic solvent extraction [10]. During extraction procedures, a broad range of proteins and lipids must be removed in initial steps under acidic conditions using dichloromethane, with the formation of white diffuse rings between phases indicating the presence of plasma proteins that must be carefully separated [10].

Residual solvent elimination poses another critical purification challenge, as the synthesis pathways often employ multiple organic solvents including diethyl ether, dichloromethane, and various alcohols. Conventional vacuum drying methods may prove insufficient for complete solvent removal, particularly for high-boiling point solvents that can remain as trace impurities. Advanced techniques such as supercritical fluid extraction have demonstrated 70-85% improvement in residual solvent elimination efficiency compared to traditional methods [11] [12].

Chiral separation represents a particularly complex aspect of purification, as alpha-cyclopentylmandelic acid contains multiple stereogenic centers. The development of chiral stationary phases based on immobilized cellulose has shown promise for the separation of mandelic acid derivatives, with baseline resolution achieved for specific enantiomers. The separation efficiency depends critically on mobile phase composition, with optimal conditions typically involving hexane-alcohol mixtures with appropriate additives [13].

Crystallization optimization has emerged as a critical purification strategy, with controlled crystallization techniques offering 30-45% improvement in purification efficiency compared to simple recrystallization [14]. The crystallization process must be carefully managed to prevent the incorporation of impurities into the crystal lattice while ensuring adequate yield and product quality. Seeding strategies, temperature control, and solvent selection all play crucial roles in achieving optimal crystallization outcomes.

Mixed-mode chromatography has proven particularly effective for addressing multiple purification challenges simultaneously, offering 40-60% improvement in protein impurity removal compared to traditional precipitation methods [15] [16]. These advanced chromatographic systems combine multiple separation mechanisms, including hydrophobic interaction, ion exchange, and size exclusion, enabling the resolution of complex impurity profiles that would be difficult to address with single-mode separation techniques.

The implementation of continuous flow purification strategies has demonstrated significant advantages in addressing process-related impurities, with 50-70% improvement in overall purification efficiency [8] [9]. These systems enable real-time monitoring and control of purification parameters, reducing the risk of impurity carry-over and enabling more consistent product quality.

Regulatory Considerations for Process-Related Impurities

The regulatory landscape governing process-related impurities in pharmaceutical manufacturing has become increasingly stringent, with specific guidelines established by the International Council for Harmonisation and national regulatory agencies. For alpha-cyclopentylmandelic acid as a pharmaceutical intermediate, compliance with ICH Q3A and Q3B guidelines is mandatory, with specific thresholds established for reporting, identification, and qualification of impurities [9] [17].

The ICH Q3A guideline establishes threshold limits based on maximum daily dose, with compounds dosed at up to 2g/day requiring qualification for impurities present at levels exceeding 0.15% or 1.0mg/day, whichever is lower [9]. For doses exceeding 2g/day, the qualification threshold decreases to 0.05%, reflecting the increased potential for adverse effects at higher exposure levels. These thresholds apply specifically to organic impurities arising from synthesis, degradation, or other manufacturing processes.

Process-related impurities in alpha-cyclopentylmandelic acid synthesis can arise from multiple sources, including starting materials, reagents, catalysts, and degradation products formed during storage or processing. The presence of cyclopentylmandelic acid as a major human metabolite of glycopyrrolate adds complexity to the regulatory assessment, as this compound undergoes hydrolysis to form the parent acid [1]. While this metabolic relationship may provide some qualification pathway, the potential for local respiratory tract toxicity from inhaled formulations requires specific safety evaluation.

The qualification process for process-related impurities follows a structured approach established in regulatory guidance documents. The preferred method involves direct comparison to reference-listed products using validated, stability-indicating analytical procedures. Alternative qualification approaches include demonstrating that the impurity represents a significant human metabolite, providing appropriate scientific literature justification, or conducting specific toxicity studies [9].

Genotoxicity assessment represents a critical component of impurity qualification, with ICH M7 guidelines providing specific recommendations for the evaluation of potentially mutagenic impurities. Impurities identified as potentially genotoxic through structural alerts or other screening methods require additional assessment, with acceptable intake limits typically established through quantitative structure-activity relationship analysis or specific genotoxicity testing [18] [19].

XLogP3

2.5

UNII

GPQ2NHD98V

Other CAS

64471-45-0

Dates

Last modified: 04-14-2024

Explore Compound Types